Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a bromo group and a phenylethenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, [(1-bromo-2-phenylethenyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually require a controlled environment to ensure the selective substitution of the bromine atom onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where benzene is treated with bromine in the presence of a catalyst. The reaction is carried out in a reactor with precise temperature and pressure control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the bromo group.
Scientific Research Applications
Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzene, [(1-bromo-2-phenylethenyl)sulfonyl]- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromo group and the phenylethenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, which are facilitated by the electron-donating and electron-withdrawing effects of the substituents .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]- is unique due to the presence of both a bromo group and a phenylethenylsulfonyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62251-29-0 |
---|---|
Molecular Formula |
C14H11BrO2S |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-2-bromoethenyl]benzene |
InChI |
InChI=1S/C14H11BrO2S/c15-14(11-12-7-3-1-4-8-12)18(16,17)13-9-5-2-6-10-13/h1-11H |
InChI Key |
BMWXSXLPGQMDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.